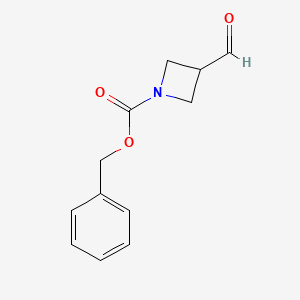

Benzyl 3-formylazetidine-1-carboxylate

Description

Benzyl 3-formylazetidine-1-carboxylate is a specialized organic compound featuring a four-membered azetidine ring substituted with a formyl group (-CHO) at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This structure combines the reactivity of the formyl group with the stability provided by the benzyl ester, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s applications are primarily rooted in its role as a precursor for synthesizing more complex molecules, such as α-aminophosphonate inhibitors (as demonstrated in ), where the formyl group participates in nucleophilic addition or condensation reactions .

The benzyl ester moiety facilitates selective deprotection under hydrogenolytic conditions, while the strained azetidine ring enhances reactivity compared to larger cyclic amines. These properties position it as a versatile building block in medicinal chemistry, particularly for developing protease inhibitors or kinase-targeting agents.

Properties

IUPAC Name |

benzyl 3-formylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-8-11-6-13(7-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLJBLXJVHYAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198269 | |

| Record name | 1-Azetidinecarboxylic acid, 3-formyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638761-59-7 | |

| Record name | 1-Azetidinecarboxylic acid, 3-formyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-formyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-formylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and formylating agents. One common method includes the following steps :

Formation of Azetidine Intermediate: Azetidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl azetidine-1-carboxylate.

Formylation: The benzyl azetidine-1-carboxylate is then treated with a formylating agent such as dimethylformamide (DMF) and oxalyl chloride to introduce the formyl group at the 3-position of the azetidine ring.

Industrial Production Methods: Industrial production methods for Benzyl 3-formylazetidine-1-carboxylate are not well-documented in the literature. the synthesis typically follows similar steps as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-formylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Benzyl 3-carboxylazetidine-1-carboxylate.

Reduction: Benzyl 3-hydroxymethylazetidine-1-carboxylate.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-formylazetidine-1-carboxylate has been utilized in the design and synthesis of inhibitors targeting specific protein-protein interactions, particularly within the ubiquitin-proteasome system. Notably, it has been employed in the development of peptidomimetic inhibitors that selectively bind to the DCN1 protein, which plays a crucial role in the neddylation pathway—a process vital for regulating protein degradation in cells.

Case Study: DCN1 Inhibitors

Research has demonstrated that derivatives of benzyl 3-formylazetidine-1-carboxylate can effectively inhibit the interaction between DCN1 and UBC12. For instance, a study reported the synthesis of a potent inhibitor (DI-404) derived from this compound, which exhibited high affinity (KD values <10 nM) for DCN1. This inhibitor was shown to selectively block cullin 3 neddylation over other cullin members, suggesting its potential as a therapeutic agent for diseases where cullin 3 CRL is implicated .

Synthetic Applications

The compound serves as an essential intermediate in organic synthesis, particularly for constructing azetidine derivatives and other heterocyclic compounds. Its formyl group allows for further functionalization, making it a valuable precursor in the synthesis of more complex molecules.

Synthetic Pathways

- Reductive Amination : Benzyl 3-formylazetidine-1-carboxylate can undergo reductive amination reactions to yield various amine derivatives. This reaction is facilitated by reagents such as sodium triacetoxyborohydride (NaHB(OAc)₃), which provides a mild and selective reduction environment .

Mechanism of Action

The mechanism of action of Benzyl 3-formylazetidine-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Benzyl 3-formylazetidine-1-carboxylate

Key Observations:

Substituent Effects on Reactivity: The formyl group in Benzyl 3-formylazetidine-1-carboxylate enables reactions such as Wittig olefination or reductive amination, unlike the 3-keto group in Benzyl 3-oxoazetidine-1-carboxylate, which is more suited for enolate chemistry . Protecting Groups: Replacing the benzyl ester with a tert-butyl group (as in tert-butyl 3-formylazetidine-1-carboxylate) alters deprotection conditions—tert-butyl requires acidic cleavage (e.g., trifluoroacetic acid), whereas benzyl esters are removed via hydrogenation .

Functional Group Compatibility :

- The Fmoc-protected carboxylic acid (1-Fmoc-Azetidine-3-carboxylic acid) is preferred in peptide synthesis due to its orthogonality to benzyl-based protection strategies, highlighting the trade-off between stability and synthetic flexibility .

Ring Strain and Reactivity :

- The azetidine ring’s inherent strain increases its susceptibility to ring-opening reactions compared to five- or six-membered analogs. This property is exploited in spirocyclic derivatives (e.g., Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate) to create constrained geometries for drug discovery .

Physicochemical and Pharmacological Properties

- Solubility : The benzyl ester imparts lipophilicity, reducing aqueous solubility compared to carboxylic acid derivatives (e.g., 1-Fmoc-Azetidine-3-carboxylic acid). This impacts formulation strategies in drug development.

- Stability : The formyl group may render the compound prone to oxidation, necessitating storage under inert conditions. In contrast, 3-oxo derivatives are more stable but less reactive.

Biological Activity

Benzyl 3-formylazetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various studies and findings related to its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- CAS Number : 1638761-59-7

Synthesis

The synthesis of Benzyl 3-formylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl aldehydes. This process can include steps such as reductive amination, which has been explored in various studies for the development of inhibitors targeting specific protein interactions in cellular pathways .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of Benzyl 3-formylazetidine-1-carboxylate. Research indicates that derivatives of azetidine compounds can inhibit bacterial growth by targeting essential bacterial enzymes, such as peptide deformylase (PDF). This inhibition is critical for the survival of bacteria like Staphylococcus aureus, making these compounds promising candidates for developing new antibacterial agents .

The mechanism through which Benzyl 3-formylazetidine-1-carboxylate exerts its antibacterial effects involves the inhibition of the PDF enzyme, which is crucial for bacterial protein synthesis. By blocking this enzyme, the compound disrupts the normal functioning of bacterial cells, leading to their death .

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the effectiveness of various azetidine derivatives, including Benzyl 3-formylazetidine-1-carboxylate, against S. aureus. The results showed significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Structural Analysis : Crystallographic studies have provided insights into how these compounds interact with target proteins at a molecular level. The structural data reveal binding affinities that suggest a strong interaction between the compound and its target enzymes .

- Therapeutic Applications : Given its antibacterial properties, there is potential for Benzyl 3-formylazetidine-1-carboxylate to be developed into therapeutics for treating infections caused by resistant bacterial strains. Ongoing research aims to optimize its efficacy and reduce toxicity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 1638761-59-7 |

| Antibacterial Activity | Effective against S. aureus |

| Mechanism | Inhibition of PDF |

Q & A

Q. What are the common synthetic routes for preparing Benzyl 3-formylazetidine-1-carboxylate, and how can reaction conditions be optimized?

A key method involves functionalizing the azetidine ring at the 3-position. For example, tert-butyl 3-formylazetidine-1-carboxylate (a structural analog) is synthesized via reductive amination or nucleophilic substitution, followed by formylation using reagents like DMF/POCl₃ . Optimization includes:

- Temperature control : Reactions are typically conducted at 0–25°C to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

- Yield improvement : Use of anhydrous solvents and inert atmospheres (N₂/Ar) enhances stability of intermediates.

Q. How is Benzyl 3-formylazetidine-1-carboxylate characterized using spectroscopic techniques?

- ¹H NMR : Key signals include the formyl proton (δ ~9.5–10.0 ppm) and benzyloxy group (δ ~5.1 ppm for -OCH₂Ph). Azetidine ring protons appear as complex multiplets (δ ~3.5–4.5 ppm) due to ring strain .

- IR spectroscopy : Stretching frequencies for the carbonyl group (C=O, ~1700–1750 cm⁻¹) and formyl group (C=O, ~1650–1700 cm⁻¹) confirm functional groups.

- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated for C₁₂H₁₃NO₃: 219.0895).

Q. What are the key considerations for handling and storing Benzyl 3-formylazetidine-1-carboxylate?

- Storage : Keep in sealed containers under inert gas (N₂) at –20°C to prevent hydrolysis of the formyl group.

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact .

- Stability : Avoid exposure to moisture or strong acids/bases, which may degrade the azetidine ring .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of the formyl group in Benzyl 3-formylazetidine-1-carboxylate?

- DFT calculations : Use Gaussian or ORCA to model electrophilicity of the formyl carbon. The electron-deficient nature (due to conjugation with the adjacent carboxylate) enhances susceptibility to nucleophilic attack.

- Molecular docking : Predict binding affinities for enzyme inhibition studies (e.g., as a protease inhibitor scaffold).

- Transition state analysis : Identify steric hindrance from the azetidine ring using software like Q-Chem .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of Benzyl 3-formylazetidine-1-carboxylate?

- Multi-technique validation : Cross-reference NMR/IR with X-ray crystallography (e.g., SHELXL for structural refinement) to confirm stereochemistry .

- Dynamic NMR : Resolve overlapping signals caused by ring puckering by analyzing variable-temperature ¹H NMR spectra.

- Isotopic labeling : Use ¹³C-labeled analogs to trace formyl group reactivity in complex mixtures .

Q. What catalytic systems enhance the efficiency of reactions involving Benzyl 3-formylazetidine-1-carboxylate?

- Lewis acid catalysts : Ce(IV) salts (e.g., ammonium cerium phosphate) improve acylation yields by activating the formyl group .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable enantioselective modifications under mild conditions (pH 7, 37°C) .

- Photoredox catalysts : Ru(bpy)₃²⁺ promotes radical-mediated functionalization of the azetidine ring under blue light .

Q. How do steric and electronic factors influence the azetidine ring's stability in Benzyl 3-formylazetidine-1-carboxylate?

- Steric effects : The 3-formyl group induces ring puckering, increasing strain energy (calculated via MM2 force fields).

- Electronic effects : Electron-withdrawing carboxylate destabilizes the ring, making it prone to ring-opening under basic conditions (e.g., NaOH/EtOH).

- Stabilization strategies : Substituents at the 1-position (e.g., benzyl groups) reduce ring strain by limiting conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.